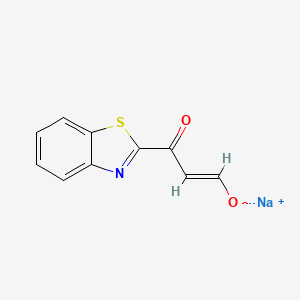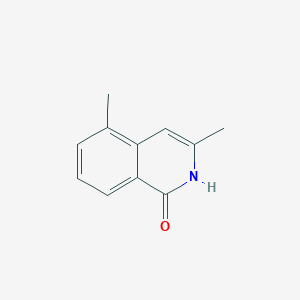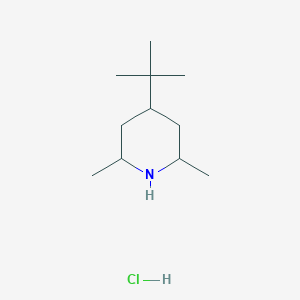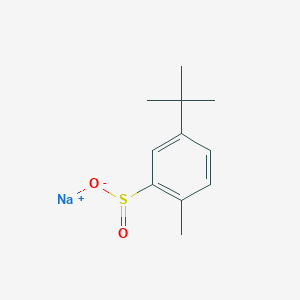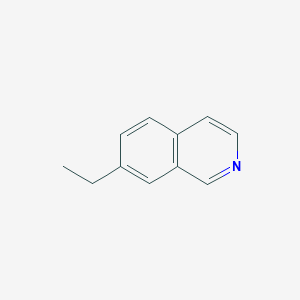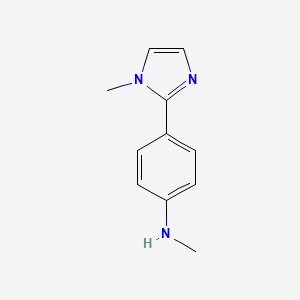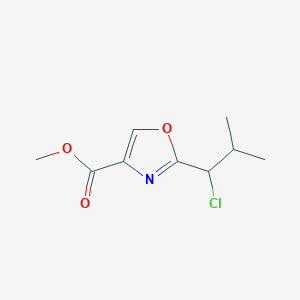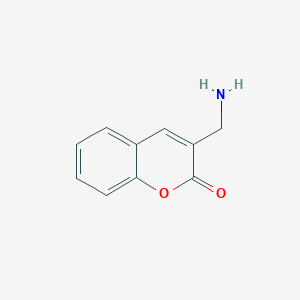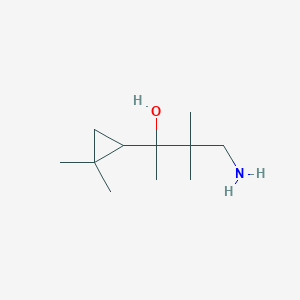
4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol is a chemical compound with the molecular formula C9H19NO It is characterized by the presence of an amino group, a cyclopropyl group, and a tertiary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a suitable amine with a cyclopropyl-containing alkyl halide, followed by reduction and subsequent functional group transformations to introduce the amino and hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The tertiary alcohol group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-(2,2-dimethylcyclopropyl)-3-methylbutan-2-ol: Similar structure with a methyl group instead of a dimethyl group.
4-Amino-2-(2,2-dimethylcyclopropyl)butan-2-ol: Lacks the additional methyl groups on the butan-2-ol backbone.
Uniqueness
4-Amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and influences its reactivity, while the tertiary alcohol and amino groups offer versatile sites for chemical modifications and interactions.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H23NO |
|---|---|
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
4-amino-2-(2,2-dimethylcyclopropyl)-3,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-9(2)6-8(9)11(5,13)10(3,4)7-12/h8,13H,6-7,12H2,1-5H3 |
Clé InChI |
QYWVTUPUMSREML-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C(C)(C(C)(C)CN)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


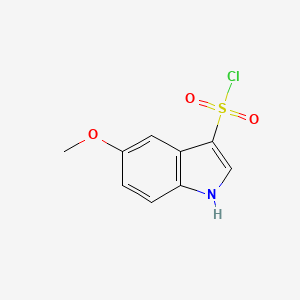
![Methyl 2-[1-(aminomethyl)cyclopropyl]-2-hydroxyacetate](/img/structure/B13205250.png)
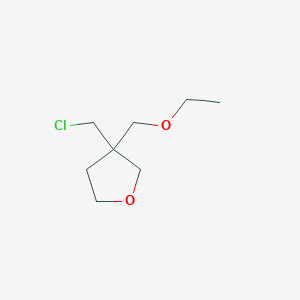
![Dimethyl [(5-bromo-4-methylpyridin-2-yl)methyl]phosphonate](/img/structure/B13205260.png)
![6-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13205262.png)
